[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
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Overview
Description
[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the benzenesulfonylhydrazinylidene group through a condensation reaction. The final step involves esterification with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies may focus on its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, the compound’s reactivity and stability make it suitable for use in the production of advanced materials, such as polymers or coatings. Its unique chemical properties can be leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] benzoate
- [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate stands out due to the presence of the 3,4-dimethoxybenzoate group, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
769146-56-7 |
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Molecular Formula |
C26H22N2O6S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H22N2O6S/c1-32-24-15-13-19(16-25(24)33-2)26(29)34-23-14-12-18-8-6-7-11-21(18)22(23)17-27-28-35(30,31)20-9-4-3-5-10-20/h3-17,28H,1-2H3/b27-17+ |
InChI Key |
JFWKYXWCOHYPKB-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NS(=O)(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNS(=O)(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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